7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Description
7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C24H19ClN2O2S and its molecular weight is 434.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0855767 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression . This inhibition can lead to the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cells .
Pharmacokinetics
Similar compounds have been subjected to in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Biochemical Analysis
Biochemical Properties
Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising activity in vitro against selected human cancer cell lines . These compounds interact with various enzymes and proteins, such as Bcl2 anti-apoptotic protein , influencing their function and the overall biochemical reaction.
Cellular Effects
In cellular contexts, 7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione may have significant effects. For instance, similar compounds have shown to cause cell cycle arrest at the G1/S phase in MCF7 cells . They also induced apoptotic death of MCF7 cells . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein .
Dosage Effects in Animal Models
Similar compounds have shown promising activity in vitro against selected human cancer cell lines at varying concentrations .
Metabolic Pathways
Similar compounds have shown to interact with various enzymes and proteins, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-chloro-1-(4-methoxyphenyl)-2-phenyl-3,5-dihydro-2H-chromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2S/c1-28-19-10-8-18(9-11-19)27-22(15-5-3-2-4-6-15)26-23(30)20-14-16-13-17(25)7-12-21(16)29-24(20)27/h2-13,22H,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUMWQJEASFOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC(=S)C3=C2OC4=C(C3)C=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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